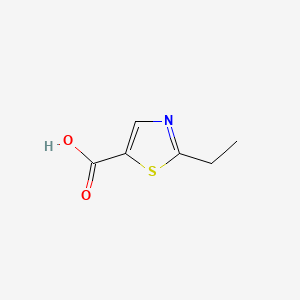

5-Thiazolecarboxylic acid, 2-ethyl-

Description

The exact mass of the compound 5-Thiazolecarboxylic acid, 2-ethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Thiazolecarboxylic acid, 2-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Thiazolecarboxylic acid, 2-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-5-7-3-4(10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGZHUDNXRHBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184735 | |

| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30709-68-3 | |

| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-ethyl-5-thiazolecarboxylic acid (CAS 30709-68-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ethyl-5-thiazolecarboxylic acid (CAS 30709-68-3), a key heterocyclic building block in medicinal chemistry. The document delineates its physicochemical properties, synthesis methodologies with a focus on the Hantzsch thiazole synthesis, and its emerging role as a research chemical, particularly in the development of novel therapeutics with antilipolytic activity. Furthermore, this guide details established analytical techniques for the characterization and quality control of this compound, including spectroscopic and chromatographic methods. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are also presented to support researchers in their drug discovery and development endeavors.

Introduction: The Thiazole Moiety in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive pharmacophore for targeting a wide range of biological entities. The diverse biological activities associated with thiazole derivatives include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] 2-ethyl-5-thiazolecarboxylic acid is a valuable derivative that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the exploration of novel therapeutics.[4]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 2-ethyl-5-thiazolecarboxylic acid is fundamental for its handling, formulation, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 30709-68-3 | [4] |

| Molecular Formula | C6H7NO2S | [4] |

| Molecular Weight | 157.19 g/mol | [4] |

| Melting Point | 156 °C | Biosynth |

| SMILES | CCC1=NC=C(S1)C(=O)O | Biosynth |

| InChI | InChI=1S/C6H7NO2S/c1-2-5-7-3-4(10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | [5] |

| Appearance | Colorless crystals | PrepChem.com |

| Solubility | Soluble in ethanol and sodium hydroxide; insoluble in water. | PrepChem.com |

Synthesis of 2-ethyl-5-thiazolecarboxylic acid

The synthesis of 2-ethyl-5-thiazolecarboxylic acid can be approached through various synthetic routes. The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole ring from an α-haloketone and a thioamide.

The Hantzsch Thiazole Synthesis: A Fundamental Approach

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. The general mechanism involves the reaction of an α-halocarbonyl compound with a thioamide.

Diagram: Generalized Hantzsch Thiazole Synthesis Workflow

Caption: A generalized workflow for the Hantzsch synthesis of thiazole derivatives.

Experimental Protocol: Synthesis of 2-ethyl-5-thiazolecarboxylic acid

This protocol describes a specific method for the synthesis of 2-ethyl-5-thiazolecarboxylic acid.

Starting Materials:

-

Thiopropionamide

-

Ethyl 2-chloro-3-oxopropionate

-

Ethanol

-

Potassium hydroxide (alcoholic solution)

-

Toluene

-

Hydrochloric acid (for acidification)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve thiopropionamide (1.0 equivalent) in ethanol.

-

Addition of α-Halocarbonyl: To the stirred solution of thiopropionamide, add a solution of ethyl 2-chloro-3-oxopropionate (1.0 equivalent) in ethanol.

-

Reaction: Allow the reaction mixture to stand overnight at room temperature.

-

Solvent Removal: Evaporate the ethanol under reduced pressure to obtain the crude product.

-

Saponification: Treat the resulting fraction with an alcoholic solution of potassium hydroxide to hydrolyze the ester.

-

Acidification: Acidify the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Purification: Recrystallize the crude product from toluene to yield pure 2-ethyl-5-thiazolecarboxylic acid as colorless crystals.

Biological Activity and Applications in Drug Discovery

While a wide array of biological activities have been attributed to the thiazole scaffold, 2-ethyl-5-thiazolecarboxylic acid is noted as a useful research chemical for the preparation of compounds with antilipolytic activity.[4]

Antilipolytic Activity

Lipolysis is the metabolic process through which triglycerides are hydrolyzed into glycerol and free fatty acids. Dysregulation of this process is implicated in metabolic disorders such as obesity and type 2 diabetes. Compounds with antilipolytic activity can modulate this pathway and are of significant interest in drug discovery. While the specific molecular target and mechanism of action for 2-ethyl-5-thiazolecarboxylic acid are not extensively detailed in publicly available literature, it serves as a key starting material for the synthesis of more complex molecules that are screened for this activity.

Broader Therapeutic Potential of Thiazolecarboxylic Acid Derivatives

Derivatives of thiazolecarboxylic acids have been investigated for a multitude of therapeutic applications, including:

-

Anticancer Agents: Thiazole-5-carboxamide derivatives have shown promise as anticancer agents.[3]

-

Antimicrobial Agents: The thiazole ring is a component of several antimicrobial drugs.

-

Anti-inflammatory Agents: Certain thiazole derivatives exhibit anti-inflammatory properties.

Diagram: Therapeutic Landscape of Thiazole Derivatives

Caption: Diverse therapeutic applications of the thiazole scaffold.

Experimental Protocol: In Vitro Lipolysis Assay

To evaluate the antilipolytic activity of compounds derived from 2-ethyl-5-thiazolecarboxylic acid, an in vitro lipolysis assay using primary adipocytes or adipose tissue explants can be employed.

Materials:

-

Isolated primary adipocytes or adipose tissue explants

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Bovine Serum Albumin (BSA)

-

Isoproterenol (or other lipolytic stimulus)

-

Test compound (dissolved in a suitable vehicle, e.g., DMSO)

-

Glycerol and Free Fatty Acid assay kits

Step-by-Step Procedure:

-

Cell/Tissue Preparation: Isolate adipocytes or prepare adipose tissue explants from a suitable animal model.

-

Pre-incubation: Incubate the adipocytes or tissue explants in DMEM with BSA in a multi-well plate.

-

Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control and a positive control (a known antilipolytic agent).

-

Stimulation: After a pre-incubation period with the test compound, stimulate lipolysis by adding isoproterenol to the appropriate wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Sample Collection: At the end of the incubation, collect the media from each well.

-

Quantification: Measure the concentration of glycerol and free fatty acids in the collected media using commercially available colorimetric or fluorometric assay kits.

-

Data Analysis: Calculate the percentage inhibition of lipolysis for each concentration of the test compound relative to the stimulated control. Determine the IC50 value if a dose-response relationship is observed.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of 2-ethyl-5-thiazolecarboxylic acid. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of 2-ethyl-5-thiazolecarboxylic acid. The ¹H NMR spectrum will show characteristic signals for the ethyl group protons, the thiazole ring proton, and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet in the downfield region (10-13 ppm).[6] The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range), the carbons of the thiazole ring, and the carbons of the ethyl group.[6] A ¹H NMR spectrum for this compound is available in the SpectraBase database.[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-ethyl-5-thiazolecarboxylic acid, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹.[6]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of 2-ethyl-5-thiazolecarboxylic acid. A reversed-phase HPLC method using a C18 column is generally suitable.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temp. | 25 °C |

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid group (e.g., methylation) may be necessary to improve volatility.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling 2-ethyl-5-thiazolecarboxylic acid.

-

Hazard Statements: Based on available data for similar compounds, it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

-

Personal Protective Equipment (PPE): A lab coat, safety glasses with side shields, and chemical-resistant gloves are mandatory.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

2-ethyl-5-thiazolecarboxylic acid is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, primarily through methods like the Hantzsch thiazole synthesis, is well-established. While its own biological activity profile is still under investigation, its role as a precursor to compounds with potential antilipolytic and other therapeutic activities is of significant interest to the drug discovery and development community. The analytical methodologies outlined in this guide provide a robust framework for the characterization and quality control of this important research chemical.

References

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

- Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - PubMed Central.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- 2-ethyl-1,3-thiazole-5-carboxylic acid. (n.d.). ChemicalBook.

- 2-ethyl-5-thiazolecarboxylic acid. (n.d.). SpectraBase.

- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

- 2-ethyl-5-thiazolecarboxylic acid. (n.d.). ChemicalBook.

- Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. (n.d.). PrepChem.com.

- 2-Ethyl-1,3-thiazole-5-carboxylic acid. (n.d.). Biosynth.

- 2-Ethyl-thiazole-5-carboxylic acid. (n.d.). Sigma-Aldrich.

Sources

molecular structure of 2-ethyl-5-thiazolecarboxylic acid

An In-depth Technical Guide to the Molecular Structure of 2-Ethyl-5-Thiazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and characterization of 2-ethyl-5-thiazolecarboxylic acid (CAS No: 30709-68-3). The thiazole scaffold is a privileged structure in medicinal chemistry, recognized for a wide array of pharmacological activities.[1][2] This document serves as a technical resource for researchers, detailing the synthesis, structural elucidation through modern spectroscopic techniques, chemical reactivity, and potential applications of this specific derivative. Methodologies for synthesis and purification are presented, along with a detailed interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Physicochemical and Molecular Properties

2-Ethyl-5-thiazolecarboxylic acid is a heterocyclic compound featuring a five-membered aromatic thiazole ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 5-position. It typically presents as colorless crystals and is soluble in ethanol and sodium hydroxide but insoluble in water.[3]

| Property | Value | Source |

| CAS Number | 30709-68-3 | [4] |

| Molecular Formula | C₆H₇NO₂S | [4] |

| Molecular Weight | 157.19 g/mol | [4] |

| Melting Point | 157 °C | [3] |

| Boiling Point (Predicted) | 305.1 ± 15.0 °C | [4] |

| Density (Predicted) | 1.337 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.70 ± 0.10 | [4] |

| InChI | InChI=1S/C6H7NO2S/c1-2-5-7-3-4(10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | [4] |

Synthesis and Purification

The synthesis of 2-ethyl-5-thiazolecarboxylic acid is efficiently achieved via the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry that involves the condensation of an α-halocarbonyl compound with a thioamide.[5][6] In this case, thiopropionamide reacts with an ethyl 2-chloro-3-oxopropionate, followed by saponification of the resulting ester to yield the target carboxylic acid.[3]

Synthetic Pathway

The reaction proceeds in two main stages: (1) Cyclocondensation to form the ethyl ester intermediate, and (2) Hydrolysis to the final carboxylic acid.

Detailed Experimental Protocol

Materials:

-

Thiopropionamide

-

Ethyl 2-chloro-3-oxo-propionate

-

Ethanol (absolute)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl, concentrated)

-

Toluene

-

Deionized water

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve thiopropionamide (1.0 eq) in absolute ethanol. To this, add a solution of ethyl 2-chloro-3-oxo-propionate (1.1 eq) in ethanol.[3]

-

Cyclocondensation: Stir the reaction mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the intermediate ester.

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Saponification: Dissolve the crude residue in an aqueous or alcoholic solution of potassium hydroxide (2.0-3.0 eq) and heat the mixture under reflux for 2-4 hours to hydrolyze the ester.

-

Acidification: After cooling the mixture to room temperature, carefully acidify it with concentrated HCl until the pH is approximately 2-3. A precipitate of the crude carboxylic acid should form.

-

Isolation and Purification: Filter the solid product, wash with cold deionized water, and dry under vacuum. For final purification, recrystallize the crude solid from hot toluene to yield 2-ethyl-5-thiazolecarboxylic acid as colorless crystals.[3]

Molecular Structure Elucidation

The confirmation of the relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

-

Thiazole Proton (H4): A singlet is expected for the single proton on the thiazole ring. Due to the aromatic nature of the ring, this proton is deshielded and should appear in the downfield region, typically between 8.0-8.8 ppm.[7]

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet far downfield, typically >12 ppm. Its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[8]

-

Ethyl Group Protons (-CH₂CH₃): The ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene protons, being adjacent to the electron-withdrawing thiazole ring, will be further downfield (approx. 2.9-3.2 ppm) than the methyl protons (approx. 1.3-1.5 ppm). The coupling constant (J) between them will be approximately 7 Hz.[9]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Carboxyl Carbon (-COOH): This carbon is significantly deshielded and appears in the 165-185 ppm region.[8]

-

Thiazole Ring Carbons: Three distinct signals are expected. The C2 carbon (bearing the ethyl group) and the C5 carbon (bearing the carboxylic acid) will be downfield due to substitution and heteroatom effects (typically >140 ppm). The C4 carbon (bearing the proton) will be more upfield (around 120-130 ppm).[10]

-

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂) will appear around 25-30 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, typically around 12-15 ppm.[10]

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | > 12.0 (s, broad, 1H) | 165 - 175 |

| Thiazole C2 | - | 160 - 170 |

| Thiazole C4 | 8.0 - 8.8 (s, 1H) | 125 - 135 |

| Thiazole C5 | - | 140 - 150 |

| -CH₂CH₃ | 2.9 - 3.2 (q, J ≈ 7 Hz, 2H) | 25 - 30 |

| -CH₂CH₃ | 1.3 - 1.5 (t, J ≈ 7 Hz, 3H) | 12 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A very broad and strong absorption band is expected from 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. This broadness is a hallmark feature.[11]

-

C-H Stretch: Aliphatic C-H stretching from the ethyl group will appear as sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band between 1710-1680 cm⁻¹ is characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid.[11]

-

C=N and C=C Stretches: Aromatic ring stretching vibrations from the thiazole moiety are expected in the 1600-1450 cm⁻¹ region.

-

C-O Stretch & O-H Bend: A C-O stretching band will be present between 1320-1210 cm⁻¹, and a broad O-H bending vibration may be observed around 920 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation. Under Electron Ionization (EI), the molecule is expected to fragment in predictable ways.

Proposed Fragmentation Pathway:

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z = 157, corresponding to the molecular weight of the compound.

-

Loss of H₂O: A peak at m/z = 139 [M-18]⁺˙ could occur.

-

Loss of -OH: A peak at m/z = 140 [M-17]⁺, corresponding to the formation of an acylium ion.

-

Loss of COOH: Decarboxylation can lead to a peak at m/z = 112 [M-45]⁺.

-

Thiazole Ring Cleavage: The thiazole ring can undergo fragmentation, often involving the loss of acetylene (C₂H₂) or cleavage of the C-S bonds, a common pathway for thiazole derivatives.[12][13]

X-ray Crystallography

To date, the single-crystal X-ray structure of 2-ethyl-5-thiazolecarboxylic acid has not been reported in publicly accessible databases. However, analysis of related structures, such as ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, reveals that thiazole derivatives often form extensive intermolecular networks in the solid state.[14] For 2-ethyl-5-thiazolecarboxylic acid, it is highly probable that the molecules form hydrogen-bonded dimers via their carboxylic acid groups, a common and energetically favorable arrangement for carboxylic acids in the solid state.

Chemical Reactivity

The reactivity of 2-ethyl-5-thiazolecarboxylic acid is governed by its three main components: the aromatic thiazole ring, the carboxylic acid group, and the ethyl substituent.

-

Thiazole Ring: The thiazole ring is aromatic but has distinct electronic properties. The C2 position is the most acidic and can be deprotonated by strong bases like organolithium reagents.[15] Electrophilic substitution (e.g., nitration, halogenation) is generally difficult due to the electron-withdrawing nature of the ring nitrogen but, when it occurs, it preferentially happens at the C5 position. Since this position is already substituted, electrophilic attack on the ring is unlikely without forcing conditions.[2][15] The ring nitrogen (N3) is basic and can be protonated or alkylated.[15]

-

Carboxylic Acid Group: This functional group undergoes typical reactions of carboxylic acids. It can be converted to esters (via Fischer esterification), acid chlorides (using thionyl chloride), amides (via activation and reaction with amines), and can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

Ethyl Group: The methylene protons of the ethyl group are slightly acidic and could potentially participate in condensation reactions under strong basic conditions, although this is less favorable than reactions at the other sites.

Applications in Research and Drug Development

Thiazole-containing compounds are integral to numerous FDA-approved drugs and are a subject of intense research due to their diverse biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1]

2-Ethyl-5-thiazolecarboxylic acid serves as a valuable building block in synthetic organic and medicinal chemistry. Its utility has been demonstrated in the preparation of derivatives with antilipolytic activity.[4] The carboxylic acid handle allows for straightforward modification and incorporation into larger, more complex molecules, making it a key intermediate for generating libraries of novel compounds for biological screening.

Safety and Handling

Hazard Identification:

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18]

-

Avoid breathing dust or fumes.

-

Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[18]

This guide is intended for use by qualified individuals trained in chemical handling. Always consult the full Safety Data Sheet (SDS) before use.

References

-

Thiazole - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 16, 2026, from [Link]

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., Foroumadi, A., & Fassihi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 20(9), 15968-15993.

-

Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2018). SlideShare. Retrieved January 16, 2026, from [Link]

-

Thiazole. (n.d.). CUTM Courseware. Retrieved January 16, 2026, from [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Supporting Information for a scientific article. (2007). Wiley-VCH.

- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.

- Osorov, M., Gámez, F., Rybalova, T. V., Bagryanskaya, I. Y., & Vasilieva, N. V. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1716.

-

Possible mass fragmentation pattern of compound 3. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- Liu, X.-F., Li, Y.-L., Wang, B., & Wang, L.-F. (2012). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o747.

-

Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

-

Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. (n.d.). accedaCRIS. Retrieved January 16, 2026, from [Link]

-

The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2006). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

- Reva, I., Lapinski, L., & Fausto, R. (2016). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A, 120(13), 2133-2142.

-

Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

-

(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

Thiazole-4-carboxaldehyde Safety Data Sheet. (n.d.). Aaron Chemicals. Retrieved January 16, 2026, from [Link]

- Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(12), 2727-2739.

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 16, 2026, from [Link]

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 16, 2026, from [Link]

- Synthesis method of 2-acetyl-5-thiazole formic acid. (n.d.). Google Patents.

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

A review on x-ray crystallography and it's applications. (2022). The Pharma Innovation. Retrieved January 16, 2026, from [Link]

-

5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (n.d.). Physics @ Manasagangotri. Retrieved January 16, 2026, from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 3. prepchem.com [prepchem.com]

- 4. 2-ethyl-1,3-thiazole-5-carboxylic acid CAS#: 30709-68-3 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. synarchive.com [synarchive.com]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. rsc.org [rsc.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. article.sapub.org [article.sapub.org]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 16. echemi.com [echemi.com]

- 17. aaronchem.com [aaronchem.com]

- 18. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Ethyl-5-Thiazolecarboxylic Acid

Foreword: The Significance of Thiazole Carboxylic Acids in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block for designing novel therapeutics. Among the vast family of thiazole derivatives, 2-ethyl-5-thiazolecarboxylic acid (CAS No: 30709-68-3) has emerged as a compound of interest for researchers in drug development and materials science.[3][4] A thorough understanding of its fundamental physicochemical properties, such as its melting and boiling points, is paramount for its synthesis, purification, formulation, and application.

This technical guide provides a comprehensive overview of the melting and boiling points of 2-ethyl-5-thiazolecarboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just the data but also the underlying scientific principles and detailed experimental protocols for their determination. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, ensuring that the methodologies presented are robust, reliable, and scientifically sound.

Physicochemical Properties of 2-Ethyl-5-Thiazolecarboxylic Acid

A precise understanding of the physical constants of a compound is the bedrock of its chemical and pharmaceutical development. These properties dictate the compound's behavior under various conditions and are critical for process optimization and quality control.

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly sensitive indicator of purity; impurities tend to depress and broaden the melting point range. For 2-ethyl-1,3-thiazole-5-carboxylic acid, the reported melting point is in the range of 156-157 °C .[5]

| Property | Value | Source(s) |

| Melting Point | 156 - 157 °C | Biosynth[5] |

Boiling Point: Considerations for Thermal Stability

Heterocyclic carboxylic acids, particularly those with nitrogen-containing rings, can exhibit complex thermal behavior.[6] The presence of both a carboxylic acid group, capable of strong hydrogen bonding, and a thiazole ring contributes to a relatively high melting point.[7][8][9] However, upon further heating in the liquid state, the energy input may be sufficient to induce decarboxylation or other decomposition pathways before the vapor pressure reaches atmospheric pressure. This thermal instability is a critical consideration for any high-temperature processing of this compound.

For compounds that decompose at their atmospheric boiling point, the boiling point is typically determined under reduced pressure. By lowering the external pressure, the temperature required for the vapor pressure to equal the external pressure is also lowered, often to a point where the compound can boil without significant decomposition.

Experimental Determination of Melting and Boiling Points

The following sections provide detailed, field-proven protocols for the experimental determination of the melting and boiling points of 2-ethyl-5-thiazolecarboxylic acid. The causality behind each step is explained to ensure a thorough understanding of the methodology.

Protocol for Melting Point Determination using a Digital Melting Point Apparatus

Modern digital melting point apparatuses offer a precise and reproducible method for determining the melting point of a solid.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the sample melts is observed and recorded.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of 2-ethyl-5-thiazolecarboxylic acid is pure and completely dry.

-

Finely crush a small amount of the sample into a powder using a mortar and pestle.

-

Introduce the powdered sample into a capillary tube, sealed at one end, to a depth of 2-3 mm. Gently tap the tube to pack the sample at the bottom.

-

-

Apparatus Setup and Calibration:

-

Turn on the melting point apparatus and allow it to stabilize.

-

It is crucial to calibrate the apparatus using certified reference standards with known melting points (e.g., vanillin, benzoic acid) to ensure the accuracy of the temperature readings.[10]

-

-

Measurement:

-

Insert the capillary tube containing the sample into the heating block of the apparatus.

-

Set the initial temperature to approximately 20 °C below the expected melting point (around 135 °C for a rapid initial determination).

-

For a precise measurement, set a slow heating rate of 1-2 °C per minute as the temperature approaches the expected melting point.[11]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.

-

Self-Validating System: The sharpness of the melting point range is a self-validating indicator of purity. A pure sample will have a sharp melting point range of 0.5-1 °C. A broader range suggests the presence of impurities.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for melting point determination.

Protocol for Boiling Point Determination under Reduced Pressure (Thiele Tube Method)

Given the likely decomposition of 2-ethyl-5-thiazolecarboxylic acid at atmospheric pressure, this protocol outlines the determination of its boiling point at a reduced pressure using the Thiele tube method.

Principle: A small amount of the liquid sample is heated in a test tube along with an inverted capillary tube. The boiling point is the temperature at which the liquid is drawn into the capillary tube as the apparatus cools, under a specific, reduced pressure.[12]

Step-by-Step Methodology:

-

Apparatus Setup:

-

Place a small amount of 2-ethyl-5-thiazolecarboxylic acid into a small test tube.

-

Take a capillary tube and seal one end using a flame. Place this sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and test tube assembly into a Thiele tube containing a high-boiling point, inert liquid (e.g., mineral oil or silicone oil). The oil level should be above the side arm.

-

Connect the side arm of the Thiele tube to a vacuum source with a manometer to measure the pressure.

-

-

Measurement:

-

Evacuate the system to the desired pressure (e.g., 20 mmHg).

-

Gently heat the side arm of the Thiele tube with a microburner or heating mantle. The shape of the Thiele tube ensures even heat distribution through convection currents.[13]

-

As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed, indicating that the vapor pressure of the sample has overcome the reduced pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the sample carefully. The boiling point at the recorded reduced pressure is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube.

-

Causality and Trustworthiness: This method is reliable because the point at which the liquid re-enters the capillary corresponds precisely to the temperature where the external pressure equals the vapor pressure of the substance. Repeating the measurement at different pressures and observing a consistent trend according to the Clausius-Clapeyron relation further validates the results.

Diagram of Reduced Pressure Boiling Point Determination:

Caption: Workflow for reduced pressure boiling point determination.

Conclusion: A Foundation for Further Research

The accurate determination of the melting and boiling points of 2-ethyl-5-thiazolecarboxylic acid is a fundamental yet critical step in its journey from a laboratory curiosity to a potential therapeutic agent or advanced material. This guide has provided not only the known melting point but also a scientifically grounded explanation for the absence of a standard boiling point, along with robust protocols for their experimental determination. By understanding and applying these principles and methodologies, researchers can ensure the quality and consistency of their work, laying a solid foundation for the successful application of this promising thiazole derivative.

References

-

ClickUp. (n.d.). Melting Point Apparatus SOP Template. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Studylib. (n.d.). Melting Point Apparatus SOP - Chemistry Lab Guide. Retrieved from [Link]

-

BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. Scope. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Melting Point Apparatus. Retrieved from [Link]

-

PharmaJia. (n.d.). SOP for Melting point Apparatus. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

Laboratory Exercise: Melting and Boiling Points. (n.d.). Retrieved from [Link]

-

Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]

-

ResearchGate. (2014, June 5). What accounts for the large increases of the boiling points in these heterocyclic compounds?. Retrieved from [Link]

-

YouTube. (2021, February 4). 9: Boiling point and acidity of carboxylic acids. Retrieved from [Link]

-

Master Organic Chemistry. (2025, October 17). 3 Trends That Affect Boiling Points. Retrieved from [Link]

-

BYJU'S. (n.d.). Boiling Points of Functional Groups. Retrieved from [Link]

-

杭州沙拓生物医药科技有限公司. (n.d.). 2-ethyl-1,3-thiazole-5-carboxylicacid. Retrieved from [Link]

-

ResearchGate. (2025, August 4). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

-

ScienceOpen. (2021, April 2). Research Article Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

-

PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S | CID 9884549. Retrieved from [Link]

-

ResearchGate. (2016, April 13). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). ethyl 2-amino-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

ACS Publications. (n.d.). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light | The Journal of Physical Chemistry A. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-5-methyl-1,3-thiazole-4-carboxamide. Retrieved from [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. 2-ethyl-1,3-thiazole-5-carboxylic acid CAS#: 30709-68-3 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. biosynth.com [biosynth.com]

- 6. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

- 10. SOP for Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 11. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Thiele tube - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-ethyl-5-thiazolecarboxylic acid

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 2-ethyl-5-thiazolecarboxylic acid, a heterocyclic compound of interest in medicinal and materials chemistry. By integrating foundational NMR principles with spectral data from analogous structures, we present a detailed interpretation of chemical shifts, signal multiplicities, and coupling constants. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for molecular characterization, offering both a predictive framework and a practical guide to spectral interpretation for this class of compounds.

Introduction and Molecular Structure

2-ethyl-5-thiazolecarboxylic acid is a substituted thiazole, a five-membered aromatic heterocycle containing both sulfur and nitrogen.[1] The thiazole ring is a key structural motif in numerous bioactive compounds, including vitamin B1 (thiamine) and various pharmaceuticals.[1] Accurate structural confirmation is the bedrock of chemical research and development, and NMR spectroscopy provides the most definitive data for this purpose.

The structural features of 2-ethyl-5-thiazolecarboxylic acid—an aromatic proton, an ethyl group, and a carboxylic acid—give rise to a distinct and predictable NMR fingerprint. Understanding this fingerprint is crucial for verifying synthesis, assessing purity, and studying molecular interactions.

For clarity throughout this guide, the following IUPAC numbering scheme for the 2-ethyl-5-thiazolecarboxylic acid molecule will be used.

Caption: Key HMBC (²J and ³J) correlations for structural confirmation.

For instance, observing a correlation between the thiazole proton (H4) and the quaternary carbon C2, and another from the methylene protons (H6) to the same C2 carbon, definitively links the ethyl group to the C2 position of the ring.

Conclusion

The ¹H and ¹³C NMR spectra of 2-ethyl-5-thiazolecarboxylic acid provide a clear and detailed fingerprint for its molecular structure. The ¹H spectrum is characterized by a downfield singlet for the thiazole proton, a classic triplet-quartet pattern for the ethyl group, and a broad singlet for the acidic proton. The ¹³C spectrum displays six unique signals corresponding to the aromatic, carboxylic, and aliphatic carbons. By employing standard NMR acquisition protocols and leveraging both 1D and 2D correlation experiments, researchers can confidently verify the identity, purity, and structure of this important heterocyclic compound.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. RSC. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Sharma, V. P. (2005). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1474.

-

SpectraBase. (2025). 2-ethyl-5-thiazolecarboxylic acid. John Wiley & Sons, Inc. Retrieved from [Link]

- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4143.

- MDPI. (2023).

- Zaleski, D. P., et al. (2014). Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. The Journal of Chemical Physics, 140(2), 024305.

-

Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3549.

-

ResearchGate. (2023). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. Thiazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- American Chemical Society. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 23(8), 1624-1629.

-

University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

SciELO. (2014). 1H--[2][3][4]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 25(11), 2110-2121.

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

-

ResearchGate. (1970). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Retrieved from [Link]

-

ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

- International Journal of Current Microbiology and Applied Sciences. (2016).

Sources

Mass Spectrometry Analysis of 2-Ethyl-5-Thiazolecarboxylic Acid: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-ethyl-5-thiazolecarboxylic acid, a key heterocyclic molecule relevant in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles, methodologies, and expected outcomes for the structural elucidation and quantification of this compound using mass spectrometry.

Introduction: The Analytical Significance of 2-Ethyl-5-Thiazolecarboxylic Acid

2-Ethyl-5-thiazolecarboxylic acid (C₆H₇NO₂S, Molecular Weight: 157.19 g/mol ) is a substituted thiazole carboxylic acid.[1] Thiazole rings are important structural motifs in a wide range of pharmaceuticals and bioactive molecules. A precise and reliable analytical methodology is paramount for its characterization, impurity profiling, and pharmacokinetic studies. Mass spectrometry, coupled with chromatographic separation, stands as the premier technique for this purpose due to its high sensitivity, selectivity, and structural elucidation capabilities.

This guide will delve into the core aspects of analyzing 2-ethyl-5-thiazolecarboxylic acid by mass spectrometry, covering ionization characteristics, fragmentation behavior, and a detailed experimental protocol for its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Ionization and Detection Strategy: Leveraging the Carboxylic Acid Moiety

The chemical structure of 2-ethyl-5-thiazolecarboxylic acid, featuring a readily ionizable carboxylic acid group, dictates the optimal mass spectrometric approach.

Electrospray Ionization (ESI) in Negative Ion Mode

For carboxylic acids, electrospray ionization (ESI) in the negative ion mode is generally the most effective method for generating a strong and stable signal.[2] The acidic proton of the carboxylic acid group is readily abstracted in the ESI source, leading to the formation of a deprotonated molecule, [M-H]⁻. This process is highly efficient and results in a prominent ion at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the analyte minus the mass of a proton.

Operating in negative ion mode often provides the added benefit of reduced background noise compared to positive ion mode, which can enhance the signal-to-noise ratio and improve detection limits.

Predicted Fragmentation Pathway of 2-Ethyl-5-Thiazolecarboxylic Acid

Upon collisional activation in the mass spectrometer, the [M-H]⁻ ion of 2-ethyl-5-thiazolecarboxylic acid is expected to undergo a series of characteristic fragmentations:

-

Loss of Carbon Dioxide (CO₂): A common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da). This would result in a fragment ion at m/z 112.

-

Cleavage of the Ethyl Group: The ethyl group attached to the thiazole ring can be cleaved. This could occur through the loss of an ethylene molecule (C₂H₄, 28 Da), leading to a fragment at m/z 128, or the loss of an ethyl radical (•C₂H₅, 29 Da), although the latter is more common in positive ion mode.

-

Thiazole Ring Opening: The thiazole ring itself can undergo fragmentation. This can be a complex process leading to various smaller fragments.

The proposed fragmentation pathway is visualized in the following diagram:

Caption: Predicted Fragmentation Pathway of [M-H]⁻ of 2-Ethyl-5-Thiazolecarboxylic Acid.

Key Fragment Ions for MS/MS Analysis

Based on the predicted fragmentation, the following transitions would be ideal candidates for developing a sensitive and specific MRM method for the quantification of 2-ethyl-5-thiazolecarboxylic acid:

| Precursor Ion (m/z) | Product Ion (m/z) | Corresponding Neutral Loss |

| 156 | 112 | CO₂ |

| 156 | 128 | C₂H₄ |

Experimental Protocol: LC-MS/MS Method for the Analysis of 2-Ethyl-5-Thiazolecarboxylic Acid

This section provides a detailed, step-by-step methodology for the analysis of 2-ethyl-5-thiazolecarboxylic acid in a research setting.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 2-ethyl-5-thiazolecarboxylic acid (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of calibration standards and quality control samples at the desired concentrations.

-

Matrix Samples (if applicable): For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step is recommended to remove interferences.

Liquid Chromatography (LC) Conditions

The goal of the LC method is to achieve good retention and peak shape for this relatively polar acidic analyte.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a suitable starting point.

-

Mobile Phase A: Water with 0.1% formic acid. The addition of a weak acid to the mobile phase can improve peak shape for carboxylic acids even in negative ion mode.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Capillary Voltage: 2.5 - 3.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

-

Cone Gas Flow: 50 - 100 L/hr (Nitrogen).

-

Collision Gas: Argon.

-

MRM Transitions:

-

Quantifier: 156 > 112

-

Qualifier: 156 > 128

-

Note: Collision energies should be optimized for the specific instrument being used to maximize the intensity of the product ions.

-

The overall analytical workflow is depicted in the following diagram:

Caption: General Analytical Workflow for LC-MS/MS Analysis.

Data Analysis and Interpretation

The data acquired from the LC-MS/MS analysis will consist of chromatograms showing the intensity of the selected product ions over time. The peak corresponding to 2-ethyl-5-thiazolecarboxylic acid should elute at a specific retention time. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the quantifier transition against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas from this curve. The qualifier transition is used to confirm the identity of the analyte by ensuring that the ratio of the quantifier to qualifier peak areas is consistent across all samples and standards.

Conclusion

The mass spectrometric analysis of 2-ethyl-5-thiazolecarboxylic acid is most effectively performed using LC-MS/MS with electrospray ionization in the negative ion mode. By targeting the deprotonated molecule as the precursor ion and its characteristic fragment ions (resulting from the loss of CO₂ and C₂H₄) as product ions, a highly selective and sensitive analytical method can be developed. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully characterize and quantify this important thiazole derivative.

References

-

Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5847-5854. [Link]

-

Gamoh, K., et al. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(6), 541-547. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1462. [Link]

-

Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

Sources

A Theoretical Investigation of 2-Ethyl-5-Thiazolecarboxylic Acid: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 2-ethyl-5-thiazolecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive experimental data for this specific molecule, we present a robust computational protocol utilizing Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. This guide is designed for researchers, scientists, and drug development professionals, offering a paradigmatic approach to the in silico characterization of novel small molecules. The methodologies detailed herein serve as a foundational resource for predicting molecular behavior and guiding future experimental work, including synthesis and biological evaluation.

Introduction: The Significance of Thiazolecarboxylic Acids in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile component in the design of bioactive molecules. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a carboxylic acid moiety at the 5-position and an ethyl group at the 2-position of the thiazole ring, as in 2-ethyl-5-thiazolecarboxylic acid, is anticipated to modulate the molecule's physicochemical properties, such as its acidity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

A thorough understanding of the fundamental properties of 2-ethyl-5-thiazolecarboxylic acid at the molecular level is paramount for its potential development as a therapeutic agent. Theoretical investigations, particularly those employing quantum chemical methods, provide a powerful and cost-effective means to elucidate these properties before embarking on extensive experimental synthesis and testing. This guide outlines a systematic computational approach to characterize 2-ethyl-5-thiazolecarboxylic acid, providing valuable insights for its rational drug design and development.

Physicochemical Properties (Predicted)

A foundational aspect of any new chemical entity's profile is its fundamental physicochemical properties. For 2-ethyl-5-thiazolecarboxylic acid, the following information has been compiled from available chemical databases and predictive models. It is crucial to note that these are predicted values and await experimental verification.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂S | [1][2] |

| Molecular Weight | 157.19 g/mol | [1][2] |

| CAS Number | 30709-68-3 or 75954-20-0 | [1][2] |

| Predicted Boiling Point | 305.1 ± 15.0 °C to 318.8 ± 35.0 °C | [1][2] |

| Predicted Density | 1.337 ± 0.06 g/cm³ | [1][2] |

| Predicted pKa | 3.70 ± 0.10 or 0.63 ± 0.10 | [1][2] |

Note: The discrepancies in CAS numbers and predicted pKa values highlight the necessity for thorough experimental characterization.

Theoretical Investigation Workflow

The theoretical investigation of 2-ethyl-5-thiazolecarboxylic acid will be conducted using a multi-step computational workflow. This process is designed to provide a comprehensive understanding of the molecule's properties, from its three-dimensional structure to its electronic behavior and potential reactivity.

Caption: A flowchart outlining the key steps in the theoretical investigation of 2-ethyl-5-thiazolecarboxylic acid.

Computational Methodology

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has proven to be a reliable and efficient method for predicting the properties of organic molecules.

Software and Theoretical Level

All calculations will be performed using the Gaussian 09 software package. The selection of the functional and basis set is critical for obtaining accurate results. Based on studies of similar thiazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional will be employed.[3][4] This functional provides a good balance between accuracy and computational cost for a wide range of organic molecules. The 6-311++G(d,p) basis set will be used, which is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and systems with lone pairs, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[3]

Experimental Protocol: Step-by-Step Computational Procedure

-

Input Structure Generation: The initial 3D structure of 2-ethyl-5-thiazolecarboxylic acid will be built using molecular modeling software such as GaussView.

-

Geometry Optimization: The initial structure will be optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, which corresponds to its most stable structure.

-

Vibrational Frequency Calculation: Following geometry optimization, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true energy minimum. The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) and Raman spectra.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted on the optimized geometry to investigate intramolecular interactions, charge delocalization, and the hybridization of atomic orbitals.[3]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[3]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP will be calculated and mapped onto the electron density surface of the optimized molecule. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, providing insights into its intermolecular interactions.[3]

-

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra: To predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations will be performed at the B3LYP/6-311++G(d,p) level of theory. This will provide information on the electronic transitions and the corresponding absorption wavelengths (λmax).[3]

Predicted Molecular Properties

The following sections detail the expected outcomes of the theoretical investigation. The quantitative data presented are illustrative and would be the direct results of the computational protocol described above.

Optimized Molecular Geometry

The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of 2-ethyl-5-thiazolecarboxylic acid in its ground state. This information is fundamental for understanding the molecule's three-dimensional shape and steric properties.

Caption: A 2D representation of the atomic connectivity in 2-ethyl-5-thiazolecarboxylic acid.

Table of Predicted Geometrical Parameters:

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=N | e.g., 1.35 |

| C-S | e.g., 1.75 | |

| C=O | e.g., 1.22 | |

| C-O | e.g., 1.35 | |

| **Bond Angles (°) ** | C-S-C | e.g., 90.0 |

| O=C-O | e.g., 125.0 | |

| Dihedral Angles (°) | C-C-C=O | e.g., 180.0 |

(Note: The values in this table are illustrative and would be populated with the results from the DFT calculations.)

Vibrational Spectroscopy (Predicted IR Spectrum)

The calculated vibrational frequencies will be used to generate a theoretical infrared (IR) spectrum. This predicted spectrum can be compared with future experimental data to validate the accuracy of the computational model. Key vibrational modes to analyze include the O-H stretch of the carboxylic acid, the C=O stretch, and the characteristic vibrations of the thiazole ring.

Electronic Properties

NBO analysis will provide insights into the electronic structure of the molecule, including the hybridization of atoms and the nature of the chemical bonds. It will also quantify the extent of electron delocalization and intramolecular charge transfer, which are crucial for understanding the molecule's stability and reactivity.

The energies of the HOMO and LUMO orbitals and their energy gap (ΔE) are key indicators of a molecule's chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.[3] The distribution of the HOMO and LUMO electron densities will reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Table of Predicted Electronic Properties:

| Property | Predicted Value (eV) |

| HOMO Energy | e.g., -6.5 |

| LUMO Energy | e.g., -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | e.g., 5.0 |

(Note: The values in this table are illustrative and would be populated with the results from the DFT calculations.)

Sources

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Ethyl-5-thiazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" found in a multitude of biologically active compounds. This technical guide delves into the history and synthesis of a key derivative, 2-ethyl-5-thiazolecarboxylic acid. While a singular "discovery" event is historically nuanced, its emergence is intrinsically linked to the development of robust synthetic methodologies for the thiazole core. This document provides a detailed exploration of the primary synthetic route, rooted in the foundational Hantzsch thiazole synthesis, and discusses the compound's significance as a building block in the ongoing quest for novel therapeutics. We will examine the causality behind the experimental choices, provide a self-validating protocol, and contextualize its relevance within the broader landscape of drug discovery.

Introduction: The Thiazole Moiety in Medicinal Chemistry

The five-membered heterocyclic ring containing both sulfur and nitrogen, known as thiazole, is a recurring motif in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and the ability to serve as a versatile scaffold for diverse functionalization have cemented its importance in drug discovery. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2] The inherent features of the thiazole nucleus, such as its capacity for hydrogen bonding and its structural rigidity, make it an attractive component in the design of targeted therapies.

This guide focuses on a specific, yet significant, member of this family: 2-ethyl-5-thiazolecarboxylic acid. Its history is not one of a sudden breakthrough, but rather an outcome of the systematic exploration of thiazole chemistry.

The Foundational Chemistry: Hantzsch Thiazole Synthesis

The primary and most historically significant method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[3] This versatile and generally high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[4] The reaction proceeds through a multi-step pathway initiated by an SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the heterocyclic ring.

The general mechanism of the Hantzsch synthesis provides the fundamental logic for the preparation of a wide variety of substituted thiazoles, including 2-ethyl-5-thiazolecarboxylic acid.

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Synthesis of 2-Ethyl-5-thiazolecarboxylic Acid: A Modern Adaptation of a Classic Reaction

While the precise first synthesis of 2-ethyl-5-thiazolecarboxylic acid is not prominently documented as a landmark discovery, a well-established method for its preparation is detailed in the chemical literature, notably in a patent filed in the early 1970s.[5] This procedure is a direct application of the principles of the Hantzsch synthesis.

The synthesis commences with the reaction of thiopropionamide and ethyl 2-chloro-3-oxopropionate.[6] This is followed by saponification of the resulting ester to yield the target carboxylic acid.

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of 2-ethyl-5-thiazolecarboxylic acid.

Part A: Synthesis of Ethyl 2-Ethyl-5-thiazolecarboxylate

-

Reaction Setup: In a suitable reaction vessel, dissolve 26 g of thiopropionamide in 100 ml of ethanol. In a separate flask, prepare a solution of 36.5 g of ethyl 2-chloro-3-oxopropionate in 50 ml of ethanol.

-

Condensation: Combine the two ethanolic solutions. The reaction mixture is typically left to stand overnight at room temperature to ensure complete reaction.

-

Work-up: Following the reaction period, the ethanol is removed by evaporation under reduced pressure. The resulting crude ester can then be purified.

Part B: Saponification to 2-Ethyl-5-thiazolecarboxylic Acid

-

Hydrolysis: The crude ethyl 2-ethyl-5-thiazolecarboxylate is treated with an alcoholic solution of a strong base, such as potassium hydroxide, and heated to induce saponification of the ester.

-

Acidification and Isolation: After the saponification is complete, the reaction mixture is cooled and then acidified with a suitable acid. This protonates the carboxylate salt, causing the 2-ethyl-5-thiazolecarboxylic acid to precipitate.

-

Purification: The precipitated solid is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as toluene, to yield colorless crystals.[6]

Caption: Synthetic workflow for 2-ethyl-5-thiazolecarboxylic acid.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | [1] |

| Melting Point | 157 °C | [5] |

| Appearance | Colorless crystals | [6] |

| Solubility | Soluble in ethanol and sodium hydroxide; insoluble in water. | [6] |

Significance and Applications in Drug Development

While 2-ethyl-5-thiazolecarboxylic acid itself may not be a widely known therapeutic agent, its structural motif is of significant interest to medicinal chemists. The presence of both a carboxylic acid group and a modifiable ethyl group on the thiazole core makes it a valuable starting material for the synthesis of more complex molecules with potential biological activity.

The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR). For instance, derivatives of 2-amino-thiazole-5-carboxylic acid have been investigated as potent anti-tumor agents, with some designs based on the structure of the successful cancer drug dasatinib.[7]

Furthermore, the broader class of thiazolecarboxylic acid derivatives has been explored for a range of therapeutic applications. For example, Febuxostat, a thiazolecarboxylic acid derivative, is used in the treatment of gout.[8][9] The discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer further highlights the potential of this scaffold in oncology.[2]